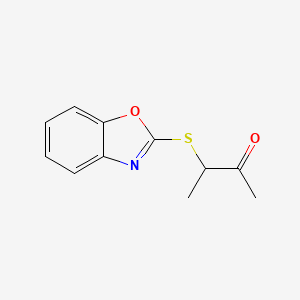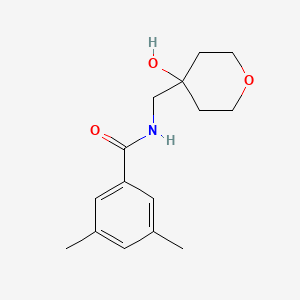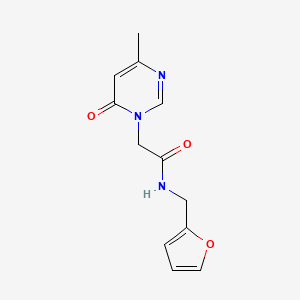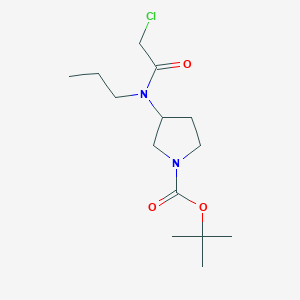
3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one” is a chemical compound with the molecular formula C11H11NO2S. It has a molecular weight of 221.28 . This compound is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzoxazole derivatives can be synthesized using various methods . For instance, a feasible and inexpensive reaction system for the synthesis of 3-benzoxazol-2-yl-chromen-2-one, a kind of 3-heteroarylcoumarins, has been developed . This process uses acetic acid and glycerol to accelerate the three-component one-pot reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
3-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one has been explored in the context of synthetic chemistry, particularly in the creation of novel compounds with potential biological activity. For example, novel benzoxazole derivatives synthesized from this compound have shown significant antitubercular activity against both sensitive and drug-resistant Mycobacterium tuberculosis strains. This indicates its role in the development of new antitubercular agents (Łukowska-Chojnacka, Kowalkowska, & Napiórkowska, 2018).
Biocatalysis
The enzymatic properties of this compound derivatives have been exploited in asymmetric reduction reactions. Whole cells of various fungal strains have been used to reduce prochiral ketones derived from this compound to their corresponding alcohols in a highly enantioselective manner. This highlights its utility in stereoselective biocatalysis, offering an environmentally friendly alternative to traditional chemical synthesis methods (Borowiecki, Włoczewska, & Ochal, 2014).
Catalysis and Chemical Reactions
Further research into the chemistry of this compound derivatives has involved their use in catalysis and novel chemical reaction developments. For instance, gold(I)-catalyzed intermolecular hydroamination of 1-alkenes, including ethylene, using derivatives of this compound has been demonstrated. This process is notable for its high yield, excellent regioselectivity, and the potential for enantioselective hydroamination, illustrating the compound's versatility in facilitating complex chemical transformations (Zhang, Lee, & Widenhoefer, 2009).
Biochemische Analyse
Biochemical Properties
Benzoxazole derivatives, which share a similar structure, have been found to exhibit a wide range of pharmacological activities . These include antibacterial, antifungal, and anticancer activities
Cellular Effects
Given the broad range of activities exhibited by benzoxazole derivatives , it is plausible that this compound could influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism. Specific studies on these aspects are currently lacking.
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7(13)8(2)15-11-12-9-5-3-4-6-10(9)14-11/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQPHDDEDPKYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)



![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)
![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469982.png)


![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)
![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)

![7-[(3,4-Dichlorophenyl)methoxy]chromen-2-one](/img/structure/B2469993.png)
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2469994.png)

